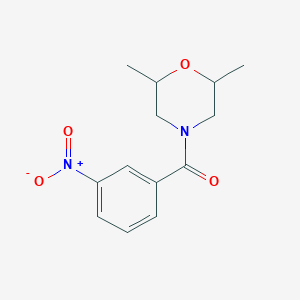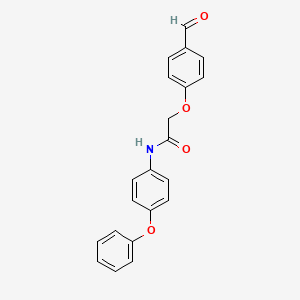![molecular formula C21H17NO4 B5116183 (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine, also known as MDMA, is a psychoactive drug that has been widely used as a recreational drug. It has also been studied for its potential therapeutic effects in the treatment of various psychiatric disorders. MDMA is a synthetic compound that belongs to the class of drugs known as phenethylamines.
作用機序
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also has effects on other neurotransmitters, including oxytocin and vasopressin. The increased release of these neurotransmitters is believed to be responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of stress hormones, such as cortisol and adrenaline. In addition, (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine can cause dehydration, electrolyte imbalances, and liver and kidney damage.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has several advantages for use in lab experiments, including its ability to produce consistent and reproducible effects in humans and animals. It is also relatively easy to administer and can be used in a variety of experimental settings. However, there are also limitations to the use of (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine in lab experiments, including the potential for neurotoxicity and the risk of adverse effects on the cardiovascular and respiratory systems.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine. One area of interest is the development of new therapeutic applications for the drug, including its use in the treatment of other psychiatric disorders, such as borderline personality disorder and schizophrenia. Another area of interest is the development of new formulations of the drug that could minimize the risk of adverse effects. Finally, there is a need for further research on the long-term effects of (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine use, particularly with regard to its potential for neurotoxicity and other adverse effects.
合成法
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine is synthesized from safrole, which is a natural product obtained from the bark of the sassafras tree. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has been studied for its potential therapeutic effects in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials. In addition, (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has been studied for its potential use in the treatment of autism spectrum disorder (ASD) and alcohol addiction.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBZBAAEDRNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)


![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)